molecular formula C18H20N2O B5831690 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide

3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide

货号 B5831690
分子量: 280.4 g/mol
InChI 键: UFHHBTDHWRCLHS-FMIVXFBMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide (abbreviated as TAK-659) is a small molecule inhibitor that targets protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B cell malignancies and autoimmune diseases.

作用机制

3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide inhibits BTK by binding to its active site and preventing its phosphorylation and activation. BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in B cell development and activation. Inhibition of BTK leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in B cell proliferation, survival, and activation.
Biochemical and physiological effects:
3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has been shown to have potent anti-proliferative and pro-apoptotic effects on B cell malignancies in vitro and in vivo. 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has also been shown to reduce the levels of autoantibodies and inflammatory cytokines in preclinical models of autoimmune diseases. 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has a favorable pharmacokinetic profile and is well-tolerated in preclinical models, with no significant toxicity observed.

实验室实验的优点和局限性

3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has several advantages as a potential therapeutic agent, including its potent and specific inhibition of BTK, its ability to enhance the activity of other anti-cancer agents, and its favorable pharmacokinetic profile. However, 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has some limitations, including its relatively low solubility and stability, which may limit its clinical development.

未来方向

Several future directions for the development of 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide have been proposed, including the evaluation of its efficacy and safety in clinical trials, the exploration of its potential as a combination therapy with other anti-cancer agents, and the investigation of its effects on other immune cells and signaling pathways. Additionally, the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research.

合成方法

The synthesis of 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide involves several steps, including the preparation of intermediates and the coupling of the pyridine and amide moieties. The final product is obtained through purification and isolation processes. The synthesis of 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has been described in detail in several research articles.

科学研究应用

3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In vitro and in vivo studies have shown that 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide inhibits BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation, survival, and activation. 3-(4-tert-butylphenyl)-N-2-pyridinylacrylamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical models.

属性

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)15-10-7-14(8-11-15)9-12-17(21)20-16-6-4-5-13-19-16/h4-13H,1-3H3,(H,19,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHHBTDHWRCLHS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。